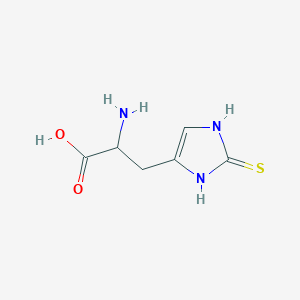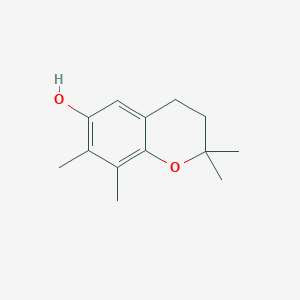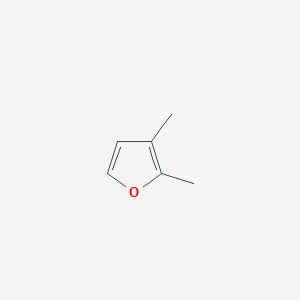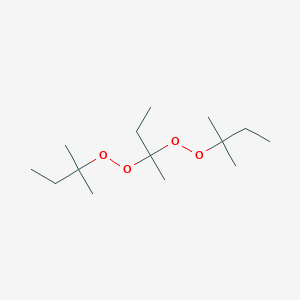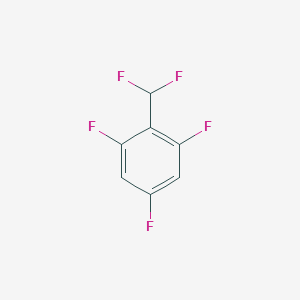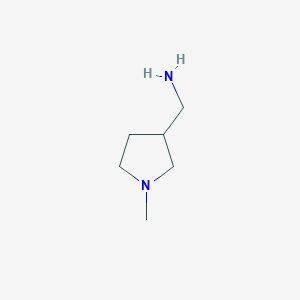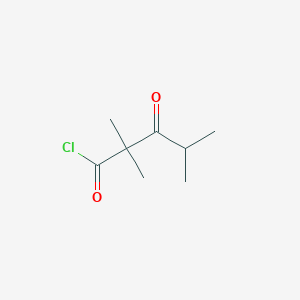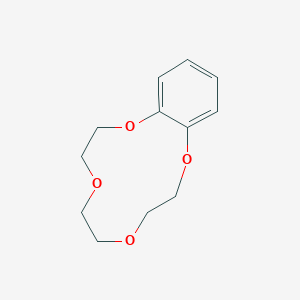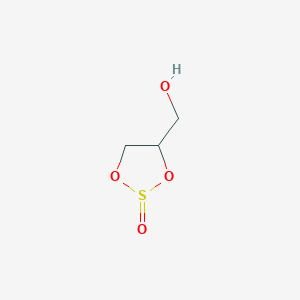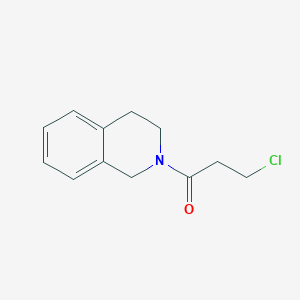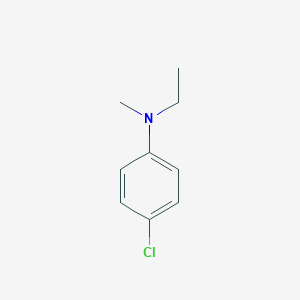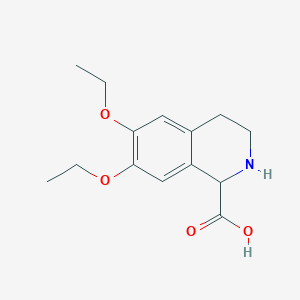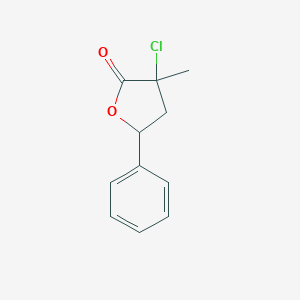
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, also known as Clonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It has been found to be a potent painkiller and has been used in scientific research to study the opioid receptor system.
Mechanism Of Action
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects. It also activates the reward pathway in the brain, leading to feelings of euphoria and reinforcing its addictive potential.
Biochemical And Physiological Effects
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, constipation, and nausea. It also has a high potential for abuse and dependence, making it a dangerous drug to use recreationally.
Advantages And Limitations For Lab Experiments
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence and its potential to cause respiratory depression and other adverse effects.
Future Directions
There are several future directions for research on 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, including studying its effects on different opioid receptors and developing safer and more effective opioid analgesics. Additionally, research on the mechanisms of addiction and withdrawal associated with 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one could lead to new treatments for opioid addiction.
Synthesis Methods
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one can be synthesized by reacting 3-chlorobenzoyl chloride with dihydro-3-methyl-5-phenylfuran-2(3H)-one in the presence of a base such as triethylamine. The resulting product is then reduced with lithium aluminum hydride to produce 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one.
Scientific Research Applications
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one has been used in scientific research to study the opioid receptor system. It has been found to bind to the mu-opioid receptor with high affinity and has potent analgesic effects. It has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying addiction and withdrawal.
properties
CAS RN |
15121-77-4 |
|---|---|
Product Name |
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one |
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
IVPWPXOKZYCQNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Other CAS RN |
15121-77-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



